molecular formula C27H27N3O2 B4297995 1-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline

1-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline

Cat. No.: B4297995
M. Wt: 425.5 g/mol
InChI Key: CCYNXULFQVKPQT-UHFFFAOYSA-N
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Description

1-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline is a complex organic compound that features a piperidine ring, a nitrophenyl group, and a dihydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-benzylpiperidine with a nitrophenyl derivative, followed by cyclization to form the dihydroisoquinoline ring. The reaction conditions often include the use of organic solvents such as toluene or ethanol, and catalysts like palladium or rhodium to facilitate the hydrogenation and cyclization processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders like Alzheimer’s disease.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin. This selectivity is due to its binding affinity to monoamine transporters and its ability to inhibit monoamine oxidase (MAO), particularly MAO-A .

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the nitrophenyl and dihydroisoquinoline structures.

    2-Benzylpiperidine: Similar structure but with different substitution patterns.

    Benzylpiperazine: Contains a piperazine ring instead of a piperidine ring .

Uniqueness

1-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline is unique due to its combination of a piperidine ring, a nitrophenyl group, and a dihydroisoquinoline structure. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c31-30(32)23-10-11-26(25(19-23)27-24-9-5-4-8-22(24)12-15-28-27)29-16-13-21(14-17-29)18-20-6-2-1-3-7-20/h1-11,19,21H,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYNXULFQVKPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])C4=NCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline
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1-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline
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1-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline
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1-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline
Reactant of Route 6
1-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline

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